Melphalan hydrochloride
Overview
Description
Melphalan hydrochloride, also known as L-phenylalanine mustard, phenylalanine mustard, L-PAM, or L-sarcolysin, is a phenylalanine derivative of nitrogen mustard . It is a bifunctional alkylating agent that is active against selected human neoplastic diseases . It is chemically known as 4-[bis(2-chloroethyl)amino]-L-phenylalanine . The molecular formula is C13H18Cl2N2O2 and the molecular weight is 305.20 .
Synthesis Analysis
The synthesis of Melphalan was first disclosed in U.S. Pat. No. 3,032,584 and U.S. Pat. No. 3,032,585 . The process involves protecting the glycinic amino group (P-nitro-L-phenyl alanine) with a phthalimide functional group followed by esterification to produce the ester compound of P-nitro-N-phthaloyl-L-phenyl alanine . The ester derivative is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, treating the amino compound with ethylene oxide to affect the bishydroxyethylation . The product is then subjected to chlorination followed by hydrolysis and deprotection of the phthaloyl group to produce L-4-[bis(2-chloroethyl)-amino]-phenylalanine .
Molecular Structure Analysis
The molecular formula of Melphalan hydrochloride is C13H19Cl3N2O2 . The average mass is 341.661 Da and the monoisotopic mass is 340.051208 Da .
Chemical Reactions Analysis
Forced degradation studies were performed on melphalan to infer stability-indicating property and specificity of the validating method .
Physical And Chemical Properties Analysis
Melphalan is practically insoluble in water and has a pKa 1 of ∼2.5 . It is supplied as a sterile, nonpyrogenic, white to off-white lyophilized cake or powder .
Scientific Research Applications
Ocular Toxicity in Retinoblastoma Treatment
Melphalan hydrochloride, when used intravitreously for retinoblastoma treatment, can have toxic effects on the anterior segment of the eye. This toxicity may manifest in various forms, such as traumatic cataracts, iris depigmentation and thinning, or localized pigmentation (Francis et al., 2015).
Analysis of Melphalan Hydrolysis Products
Melphalan's degradation and metabolism are crucial for understanding its activity during cancer treatments. The study of hydrolysis products using ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS/MS) has led to the discovery of novel compounds with m/z values >500 Da, indicating a new class of oligomeric compounds in both in vivo and in vitro samples (Boschmans et al., 2013).
Comparative Physico-Chemical Properties and Biological Effects
Melphalan, among other nitrogen mustard derivatives, shows a wide range of chemical reactivity and lipophilicity. It has been observed to be more toxic to mice and also more active against Moloney sarcoma when more hydrophilic (Godenèche et al., 2004).
Resistance Mechanisms in Multiple Myeloma
The FA/BRCA pathway contributes to acquired drug resistance in melphalan-resistant myeloma cell lines. Enhancing interstrand cross-link (ICL) repair via this pathway is linked to drug resistance, suggesting a new target to enhance response to DNA cross-linking agents in cancer treatment (Chen et al., 2005).
Genotoxicity Enhancement in Multiple Myeloma
Melphalan's efficacy may be enhanced by the poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor PJ34. This combination inhibits cell-cycle progression and increases apoptosis, pointing to a strategic approach in multiple myeloma treatment (Xiong et al., 2015).
Novel Delivery Systems
- β-Cyclodextrin and Silver Nanoparticles : Melphalan was included in β-cyclodextrin, enhancing its aqueous solubility and stability, and forming a novel crystalline system with silver nanoparticles. This system shows potential as a new nanocarrier for cancer therapy (Sierpe et al., 2023).
- Polymeric Prodrug : O,N-carboxymethyl chitosan-peptide-melphalan conjugates have shown good water solubility and improved cathepsin X-sensitivity, suggesting a promising approach for anticancer application (Li et al., 2014).
DNA Interstrand Crosslink Repair and Clinical Resistance
Cells from melphalan-treated patients exhibited significant repair of DNA interstrand crosslinks, suggesting that this mechanism contributes to clinical resistance in multiple myeloma (Spanswick et al., 2000).
Comparative Study of Delivery Systems for PEGylated Melphalan
Chitosan and poloxamer-based thermogelling hydrogels have been analyzed as effective drug delivery systems for PEGylated melphalan conjugates, potentially improving the drug's pharmacokinetics in breast cancer treatment (Alexander et al., 2015).
Safety And Hazards
Future Directions
Melphalan hydrochloride is being studied in the treatment of other types of cancer . It is approved for use as a high-dose conditioning treatment prior to hematopoietic stem cell transplantation in patients with multiple myeloma . It is also approved for the palliative treatment of multiple myeloma and for the palliation of non-resectable epithelial carcinoma of the ovary .
properties
IUPAC Name |
(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUYBRCCFUEMLH-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872785 | |
Record name | Melphalan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL) | |
Record name | MELPHALAN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/8806%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Melphalan hydrochloride | |
CAS RN |
3223-07-2 | |
Record name | Melphalan hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3223-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melphalan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003223072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melphalan hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Melphalan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELPHALAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXP4V453T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.